4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one
Description
The compound 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one is a coumarin derivative with a complex substitution pattern. The coumarin core (2H-chromen-2-one) is substituted at three positions:
- Position 6: A chlorine atom, which may increase electron-withdrawing effects and stability.
- Position 7: A 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy group, introducing a fused heterocyclic moiety that could facilitate π-π stacking interactions or receptor binding .
Properties
IUPAC Name |
4-butyl-6-chloro-7-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO4/c1-2-3-7-17-12-24(28)30-21-14-22(19(25)13-18(17)21)29-15-23(27)26-11-6-9-16-8-4-5-10-20(16)26/h4-5,8,10,12-14H,2-3,6-7,9,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHFQYNDDLKMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl bromide and a suitable base.
Chlorination: The chloro substituent can be introduced through chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dihydroquinolinyl Moiety: The dihydroquinolinyl moiety can be synthesized separately and then attached to the chromen-2-one core through an ether linkage using appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
Target Compound
- Core : 2H-chromen-2-one (coumarin).
- Substituents: 4-Butyl (lipophilic). 6-Chloro (electron-withdrawing). 7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy] (bulky, heterocyclic).
Analog 1 : (2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-Triazole Derivatives ()
- Core: Coumarin with a triazole-linked quinolinone.
- Substituents: 6-Methyl (electron-donating).
- Comparison: The triazole group introduces different steric and electronic effects compared to the target’s dihydroquinoline-ethoxy chain. This could alter solubility and binding affinity in biological systems .
Analog 2 : 3-[2-(4-Biphenylyl)-2-Oxoethoxy]-4-Methyl-6H-Benzo[c]chromen-6-one ()
- Core : Benzo[c]chromen-6-one (larger aromatic system).
- Substituents :
- 4-Methyl (moderate lipophilicity).
- 3-[2-(4-biphenylyl)-2-oxoethoxy] (bulky, planar biphenyl group).
- Comparison: The biphenylyl group enhances π-π interactions, similar to the dihydroquinoline in the target compound. However, the benzo[c]chromenone core may reduce solubility compared to coumarin .
Physicochemical Properties
Crystallographic and Conformational Insights
- Target Compound: No crystal data is provided, but analogous compounds (e.g., ) suggest that bulky 7-substituents influence molecular packing. For example, 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one exhibits conformational flexibility in its ethoxy chain, leading to varied crystal packing .
- Analog 2 (): The biphenylyl group may adopt a planar conformation, promoting π-π stacking (as seen in ’s quinoline derivatives with aromatic interactions stabilizing the crystal lattice) .
Biological Activity
The compound 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one is a member of the coumarin family and features a complex molecular structure that includes a butyl group, a chloro substituent, and a 3,4-dihydroquinoline moiety. This unique configuration suggests potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article explores the biological activities associated with this compound, including its pharmacological effects, synthesis methods, and relevant case studies.
Synthesis
The synthesis of This compound typically involves several multi-step organic reactions. Key steps include:
- Formation of the Coumarin Backbone : Utilizing appropriate reagents to construct the coumarin structure.
- Introduction of the Chloro Group : Chlorination at specific positions to yield the desired chloro-substituted product.
- Attachment of the 3,4-Dihydroquinoline Moiety : This is achieved through nucleophilic substitution reactions.
Optimization of reaction conditions such as temperature and solvent choice is crucial to maximize yield and purity.
Biological Activities
Research indicates that compounds structurally related to This compound exhibit significant biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of similar coumarin derivatives. For instance, quinoline-based compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and interfering with cell cycle progression . The unique structure of this compound may enhance its efficacy against specific cancer types.
Antimicrobial Properties
Coumarin derivatives are recognized for their antimicrobial properties. Research has indicated that compounds similar to this one exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Interaction Studies
Interaction studies reveal that This compound may engage with various biological targets. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics, which can inform potential therapeutic applications.
Case Studies
- Anticancer Efficacy in Cell Lines : A study investigating the effects of similar coumarin derivatives on breast cancer cell lines showed significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of apoptotic pathways.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus demonstrated that this compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating strong antibacterial activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-hydroxycoumarin | Hydroxy group at position 7 | Known for its fluorescence properties |
| 4-methylcoumarin | Methyl group at position 4 | Commonly used in biochemical assays |
| 3-(4-chlorophenyl)coumarin | Chlorophenyl substitution | Exhibits significant antimicrobial activity |
This table highlights the diversity within the coumarin family while underscoring the unique attributes of This compound , particularly its potential therapeutic applications and complex interactions.
Q & A
Basic: What synthetic strategies are effective for synthesizing 4-butyl-6-chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-2H-chromen-2-one, and how can purity be optimized?
Answer:
The compound’s synthesis typically involves multi-step coupling reactions. A validated approach includes:
- Step 1: Formation of the coumarin core via Pechmann condensation, introducing the 6-chloro and 4-butyl substituents.
- Step 2: Functionalization at the 7-position using a nucleophilic substitution or Mitsunobu reaction to attach the ethoxy-dihydroquinoline moiety. For example, coupling 7-hydroxycoumarin derivatives with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >90% purity. Analytical validation via H/C NMR and HRMS (e.g., ESI-MS) is critical to confirm structural integrity .
Advanced: How can discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer) be systematically investigated?
Answer:
Contradictions often arise from variations in assay design, cell lines, or compound stability. Methodological solutions include:
- Standardized Assays: Replicate studies using the same cell lines (e.g., HepG2 for cytotoxicity, Staphylococcus aureus ATCC 25923 for antimicrobial tests) under controlled conditions (pH, serum concentration).
- Metabolic Stability Testing: Assess compound degradation in culture media via HPLC to rule out false negatives due to instability .
- Target Profiling: Use computational docking (e.g., AutoDock Vina) to predict binding affinities for kinases or microbial enzymes, followed by enzymatic assays (e.g., NADPH-dependent reductase inhibition) to validate mechanisms .
Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
Answer:
- NMR Spectroscopy: H NMR (400 MHz, CDCl₃) identifies substituent patterns (e.g., dihydroquinoline protons at δ 2.75–3.25 ppm as multiplet). C NMR confirms carbonyl groups (δ ~160-170 ppm) .
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and confirms the ethoxy linker’s conformation. For example, C–O–C bond angles (~117°) and dihedral angles between coumarin and dihydroquinoline moieties .
- HRMS: ESI-HRMS (positive mode) with [M+H] matching theoretical m/z within 2 ppm error ensures molecular formula accuracy .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties, and how do they align with experimental data?
Answer:
- ADME Prediction: Tools like SwissADME calculate logP (~4.2), suggesting moderate lipophilicity. Polar surface area (~90 Ų) predicts moderate blood-brain barrier permeability.
- Metabolic Pathways: CYP450 isoform screening (e.g., CYP3A4/2D6 inhibition assays) identifies major metabolites. Compare with in vitro microsomal stability data (e.g., t₁/₂ > 60 mins in human liver microsomes) .
- Validation: LC-MS/MS quantifies plasma concentrations in rodent models post-IV administration, correlating with predicted clearance rates .
Basic: What are the optimal storage conditions to maintain compound stability?
Answer:
- Storage: Protect from light in amber vials at –20°C under inert gas (argon). Desiccate using silica gel to prevent hydrolysis of the ester/ether linkages.
- Stability Monitoring: Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products (e.g., free coumarin or dihydroquinoline fragments) .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
- Modular Modifications:
- Coumarin Core: Replace 4-butyl with branched alkyl groups (e.g., 4-isobutyl) to enhance lipophilicity and membrane permeability.
- Ethoxy Linker: Substitute oxygen with sulfur to improve metabolic stability.
- Dihydroquinoline: Introduce electron-withdrawing groups (e.g., –CF₃) to strengthen target binding.
- Validation: Test analogs in dose-response assays (IC₅₀ determination) and compare with parent compound. Use molecular dynamics simulations (e.g., GROMACS) to assess binding pocket interactions .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and solution preparation.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
Advanced: How can researchers resolve conflicting crystallographic data on the compound’s conformation?
Answer:
- High-Resolution Crystallography: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å). Refine using SHELXL with anisotropic displacement parameters.
- Comparative Analysis: Overlay multiple crystal structures (e.g., Cambridge Structural Database entries) to identify conserved conformational motifs vs. flexible regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
